molecular formula C15H9ClF3N3O B4199675 N-[2-chloro-5-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide

Katalognummer B4199675
Molekulargewicht: 339.70 g/mol
InChI-Schlüssel: IRRKDASPNFAXCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-chloro-5-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide, also known as CTB or Compound 15, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. CTB is a potent inhibitor of the protein kinases CHK1 and CHK2, which are involved in the DNA damage response pathway.

Wissenschaftliche Forschungsanwendungen

N-[2-chloro-5-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide has been extensively studied for its potential applications in cancer therapy. The inhibition of CHK1 and CHK2 by this compound leads to the accumulation of DNA damage and cell cycle arrest, which can ultimately result in apoptosis. This compound has been shown to be effective against a variety of cancer cell lines, including breast, lung, colon, and pancreatic cancer. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

Wirkmechanismus

N-[2-chloro-5-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide inhibits CHK1 and CHK2 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets involved in the DNA damage response pathway, leading to the accumulation of DNA damage and cell cycle arrest. This compound has been shown to be highly selective for CHK1 and CHK2, with minimal off-target effects.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[2-chloro-5-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide is its high potency and selectivity for CHK1 and CHK2. This allows for the use of lower concentrations of this compound in experiments, which can reduce potential off-target effects. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for N-[2-chloro-5-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide research. One area of interest is the development of more soluble analogs of this compound, which could improve its utility in certain experimental settings. Another area of interest is the development of combination therapies that include this compound, which could enhance the efficacy of existing cancer therapies. Finally, the identification of biomarkers that predict response to this compound could improve patient selection and treatment outcomes.

Eigenschaften

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3O/c16-10-3-2-9(15(17,18)19)6-12(10)22-14(23)8-1-4-11-13(5-8)21-7-20-11/h1-7H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRKDASPNFAXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-chloro-5-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-chloro-5-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[2-chloro-5-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[2-chloro-5-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[2-chloro-5-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[2-chloro-5-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.